Product packaging for 3-((4-Chlorophenyl)imino)indolin-2-one(Cat. No.:CAS No. 57644-24-3)

3-((4-Chlorophenyl)imino)indolin-2-one

Cat. No.: B1496139
CAS No.: 57644-24-3
M. Wt: 256.68 g/mol
InChI Key: CPOOLXVTWFEFNO-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)imino)indolin-2-one (CAS 57644-24-3) is a high-value chemical reagent with a molecular formula of C14H9ClN2O and a molecular weight of 256.69 g/mol. This compound features the indolin-2-one scaffold, a structure recognized as a privileged motif in medicinal chemistry and materials science . The indolin-2-one core is a significant pharmacophore in anticancer research. Several U.S. FDA-approved receptor tyrosine kinase inhibitors, such as Sunitinib, are based on this scaffold, and it is known to profoundly inhibit targets like the stem cell factor receptor c-KIT . This makes derivatives like this compound a crucial intermediate in the discovery and development of novel antitumor agents to combat drug resistance . Furthermore, structural analogues of this compound have demonstrated promising in vitro antimicrobial and antifungal activities, providing a foundation for research into new therapeutic options . Beyond biomedical applications, indolin-2-one derivatives are being explored in industrial chemistry as effective organic corrosion inhibitors for materials like carbon steel in acidic environments, showcasing the versatility of this chemical family . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClN2O B1496139 3-((4-Chlorophenyl)imino)indolin-2-one CAS No. 57644-24-3

Properties

IUPAC Name

3-(4-chlorophenyl)imino-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOOLXVTWFEFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)Cl)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350547
Record name 3-(4-chlorophenyl)imino-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

57644-24-3
Record name 3-(4-chlorophenyl)imino-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((4-CHLOROPHENYL)IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Approach: Condensation of Isatin with 4-Chloroaniline

The most common and straightforward method to prepare 3-((4-chlorophenyl)imino)indolin-2-one involves the condensation reaction between isatin and 4-chloroaniline under acidic or neutral conditions.

Typical Procedure:

  • Reactants: Isatin and 4-chloroaniline in equimolar amounts.
  • Solvent: Absolute ethanol or other suitable organic solvents.
  • Catalyst/Acid: Glacial acetic acid is often used as a catalyst to promote imine formation.
  • Conditions: The reaction mixture is refluxed overnight.
  • Workup: After completion (monitored by TLC), the reaction mixture is cooled, and the precipitate is filtered, washed with diethyl ether and n-hexane, and purified by recrystallization or column chromatography.

Reaction Scheme:

$$
\text{Isatin} + \text{4-chloroaniline} \xrightarrow[\text{Reflux}]{\text{EtOH, AcOH}} 3\text{-}((4\text{-chlorophenyl})imino)indolin-2-one
$$

Key Data:

Parameter Details
Yield Approximately 88%
Purity High, confirmed by NMR and melting point
E/Z Isomer Ratio ~4:1 (E/Z) mixture
Physical Appearance Orange solid
Characterization 1H NMR (DMSO-d6), melting point analysis

This method is well-documented and widely used due to its simplicity and high yield.

Microwave-Assisted Synthesis

An alternative and more rapid method involves microwave irradiation to accelerate the condensation reaction.

  • Procedure: Isatin and 4-chloroaniline are stirred in ethanol with a few drops of glacial acetic acid under microwave irradiation at 70 °C for approximately 15 minutes.
  • Advantages: Significant reduction in reaction time from hours to minutes, with comparable yields.
  • Workup: Similar filtration and washing steps as in conventional reflux.

This method is efficient and suitable for rapid synthesis and scale-up.

Preparation of Isatin Schiff Base (this compound) as Intermediate for Further Reactions

In advanced synthetic schemes, this compound is prepared as a key intermediate for subsequent cycloaddition or aza-Michael addition reactions.

  • Example: Reaction of 4-chloroaniline with isatin produces the Schiff base, which then undergoes further reaction with substituted phenylacetic acids in the presence of tosyl chloride (TsCl) and tertiary amines to form spirooxindolo-β-lactams.
  • Conditions: Formation of mixed anhydride from 4-chlorophenylacetic acid and TsCl at elevated temperatures (~120 °C), followed by addition of the isatin imine at room temperature.
  • Solvent: o-Xylene or tetrahydrofuran (THF).
  • Outcome: Mixture of cis- and trans-diastereomers of spiro-β-lactams, with diastereoselectivity influenced by temperature and solvent polarity.

This multi-step approach highlights the importance of the Schiff base preparation as a precursor.

Optimization of Reaction Conditions for Schiff Base Formation

Research shows that:

  • Temperature: Room temperature favors formation of the cis-isomer in subsequent reactions, while higher temperatures (>100 °C) increase trans-isomer content.
  • Solvent Polarity: Less polar solvents like o-xylene favor cis-isomer formation; more polar solvents (1,4-dioxane, DCM, THF, MeCN) increase trans-isomer content.
  • Base: Tertiary amines such as diisopropyl ethyl amine are used to neutralize acids formed and promote imine formation.

These parameters are critical for controlling the stereochemistry in downstream synthetic applications.

Summary Table of Preparation Methods

Method Reactants Conditions Solvent Yield (%) Notes
Conventional Reflux Isatin + 4-chloroaniline Reflux overnight, AcOH catalyst Ethanol ~88 Simple, high-yield, E/Z mixture
Microwave-Assisted Isatin + 4-chloroaniline Microwave 70 °C, 15 min Ethanol Comparable Rapid reaction, suitable for scale-up
Mixed Anhydride + Imine Addition 4-chlorophenylacetic acid + TsCl + this compound 120 °C (anhydride formation), RT (imine addition) o-Xylene, THF Moderate Used for spiro-β-lactam synthesis, diastereoselectivity control
Aza-Michael Addition (post-Schiff base) 3-(arylimino)indolin-2-one + Michael acceptors Mild, base catalyzed Various Variable Functionalization of Schiff base for N-enone derivatives

Research Findings and Analytical Data

  • NMR Spectroscopy: Distinct signals in 1H NMR allow differentiation of E and Z isomers and diastereomers in downstream products.
  • X-ray Crystallography: Confirmed stereochemistry of cis- and trans-isomers in spiro-β-lactams derived from the Schiff base.
  • Reaction Kinetics: Slower ketene formation using TsCl compared to oxalyl chloride improves reaction control and yield.
  • Solubility: Some derivatives (e.g., 4-hydroxyphenyl isatinimine) show poor solubility in non-polar solvents, requiring polar solvents like 1,4-dioxane.

These findings provide a comprehensive understanding of the preparation and subsequent utilization of this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorophenylimino)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenylimino)indolin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-((4-Fluorophenyl)imino)indolin-2-one (6b)

  • Structure : Substitution of the 4-chlorophenyl group with 4-fluorophenyl.
  • Physical Properties : Melting point 265–267°C (higher than the chloro analog due to fluorine’s electronegativity), yellow-white color, and 77% yield .
  • Spectroscopy : Similar IR and NMR profiles but with distinct fluorine-related shifts (e.g., ¹⁹F NMR at δ −115 ppm) .
  • Biological Activity : Enhanced antiviral activity compared to the chloro derivative in in vitro assays .

3-((4-Aminophenyl)imino)indolin-2-one (8)

  • Structure: 4-Aminophenyl substituent instead of 4-chlorophenyl.
  • Physical Properties : Dark brown solid, melting point 255–257°C, 83% yield .
  • Spectroscopy : IR shows NH₂ stretches at 3350–3450 cm⁻¹; ¹H NMR confirms aromatic protons and NH₂ signals at δ 5.2 ppm .
  • Applications: Acts as a precursor for polyimide monomers due to its amine functionality .

Sulfonyl-Substituted Derivatives

3-((4-Chlorophenyl)imino)-5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indolin-2-one (6a)

  • Structure : Additional 5-sulfonyl group with a trifluoromethylpiperidine moiety.
  • Physical Properties : Brown powder, melting point 222–224°C, 66% yield .
  • Spectroscopy : IR confirms S=O stretches at 1160–1180 cm⁻¹; ¹³C NMR shows sulfonyl carbon at δ 55 ppm .
  • Biological Activity : Demonstrates moderate antiviral activity against RNA viruses .

5-(3-Chlorophenylamino)sulfonyl-indolin-2-one (10d)

  • Structure : Sulfonyl group at the 5-position linked to a 3-chlorophenylamine.
  • Physical Properties : Melting point 215–217°C, yellow solid, 72% yield .
  • Biological Activity : Exhibits antitumor activity with IC₅₀ values <10 µM in cancer cell lines .

Spiro and Heterocyclic Derivatives

3-(4-Chlorophenyl)-3-hydroxyindolin-2-one (3e)

  • Structure: Hydroxy group at the 3-position instead of an imino group.
  • Synthesis : Prepared via Grignard reaction using 4-chlorophenylmagnesium bromide and isatin .
  • Physical Properties : Beige solid, melting point 195–197°C .

1-(4-Chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one

  • Structure : Dual 4-chlorophenyl and 4-chlorobenzyl substituents.
  • Physical Properties : Molecular weight 381.3 g/mol, purity ≥95% .

Comparative Data Tables

Table 1: Physical and Spectral Properties of Selected Indolin-2-one Derivatives

Compound Name Substituents Yield (%) m.p. (°C) IR (C=O, C=N, S=O) cm⁻¹ Key Biological Activity
This compound 4-Cl-C₆H₄-imino 88 258–260 1675, 1605, – Precursor for polyimides
6a 4-Cl-C₆H₄-imino, 5-SO₂-CF₃ 66 222–224 1680, 1590, 1160 Antiviral
10d 5-SO₂-3-Cl-C₆H₄NH 72 215–217 1670, 1610, 1180 Antitumor
3e 4-Cl-C₆H₄, 3-OH 195–197 1685 (C=O), 3400 (OH) Synthetic intermediate

Biological Activity

3-((4-Chlorophenyl)imino)indolin-2-one, a derivative of indolinone, has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by an imine linkage between a chlorophenyl group and an indolinone structure. This compound exhibits significant potential in various scientific fields due to its unique chemical properties.

Target Interaction
Indole derivatives like this compound interact with multiple biological targets. They have been shown to bind to various receptors and enzymes, influencing numerous signaling pathways.

Biochemical Pathways
Research indicates that this compound can inhibit critical signaling pathways such as Akt, MAPK, and NF-κB in response to lipopolysaccharide (LPS) stimulation. This inhibition is crucial for its anti-inflammatory effects.

Cellular Effects
The compound has demonstrated the ability to induce apoptosis in cancer cells by activating specific signaling pathways and altering gene expression related to cell cycle regulation. Additionally, it influences cellular metabolism and signaling pathways across different cell types.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against breast adenocarcinoma (MCF7) and lung cancer (A549) cell lines using the MTT assay, revealing significant cytotoxicity .

Anti-inflammatory Effects

At lower doses, this compound displays therapeutic anti-inflammatory effects. It modulates inflammatory responses by inhibiting key signaling pathways involved in inflammation .

Dosage and Toxicity

The biological effects of this compound vary significantly with dosage. Lower doses tend to exhibit therapeutic benefits, while higher doses may lead to toxicity, including hepatotoxicity and nephrotoxicity. Identifying the optimal dosage is essential for maximizing therapeutic efficacy while minimizing adverse effects .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells effectively. For instance, a study reported that the compound significantly reduced cell viability in MCF7 and A549 cell lines compared to control groups .

In Vivo Studies

Animal model studies indicate that this compound can produce significant anti-inflammatory effects at lower doses. However, at elevated doses, adverse effects were noted, emphasizing the importance of careful dosage management in therapeutic applications .

Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
3-(4-chlorophenylamino)indolin-2-oneAnticancerAmino group substitution
3-(4-chlorophenylhydrazono)indolin-2-oneAntimicrobialHydrazone linkage
3-(4-chlorophenylthio)indolin-2-oneAntioxidantThioether functionality

Q & A

Q. What synthetic methodologies are most effective for producing 3-((4-Chlorophenyl)imino)indolin-2-one, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via condensation reactions between isatin derivatives and 4-chloroaniline. Key steps include:

  • Reaction Optimization: Use ethanol or methanol as solvents under reflux (80–90°C) with catalytic acetic acid .
  • Intermediate Isolation: Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using recrystallization (e.g., ethanol/water mixtures) .
  • Characterization: Confirm intermediate structures using 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Resolve bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between aromatic planes (e.g., 5.2° deviation in the indolinone ring) .
  • Spectroscopic Validation:
    • 1H^1H-NMR: Detect imine proton signals at δ 8.2–8.5 ppm .
    • UV-Vis: Identify π→π* transitions at ~260 nm and n→π* at ~350 nm .
    • Mass Spectrometry (ESI-MS): Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 271) .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound against therapeutic targets?

Methodological Answer:

  • Software Selection: Use Molecular Operating Environment (MOE) or Schrödinger Maestro for docking simulations .
  • Protocol Optimization:
    • Prepare protein structures (e.g., PDB ID 1HCL) by removing water molecules and adding hydrogen atoms .
    • Set docking parameters: Grid box size = 20 Å, exhaustiveness = 100 .
    • Validate docking poses using RMSD thresholds (<2.0 Å) against co-crystallized ligands .
  • Key Interactions: Identify hydrogen bonding with active-site residues (e.g., Tyr-114) and π-π stacking with Phe-180 .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Data Reconciliation:
    • Compare assay conditions (e.g., IC50_{50} values vary between enzyme inhibition assays (µM range) and cell-based studies (nM range) due to membrane permeability differences) .
    • Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Experimental Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) to minimize batch variability .

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?

Methodological Answer:

  • Long-Term Environmental Studies:
    • Laboratory Phase: Determine hydrolysis half-life (t1/2_{1/2}) at pH 7.4 and 25°C using HPLC monitoring .
    • Field Studies: Measure bioaccumulation factors (BAF) in model organisms (e.g., Daphnia magna) under simulated ecosystems .
  • Analytical Workflow:
    • Use LC-MS/MS for trace quantification (LOQ = 0.1 ppb) .
    • Apply QSAR models to predict biodegradation pathways (e.g., EPI Suite) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-Chlorophenyl)imino)indolin-2-one

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